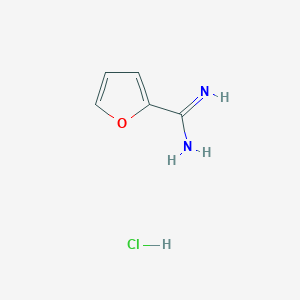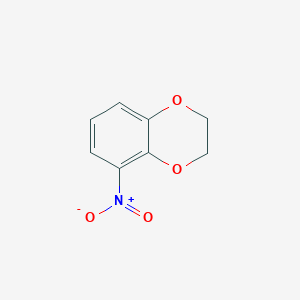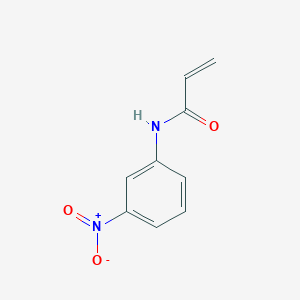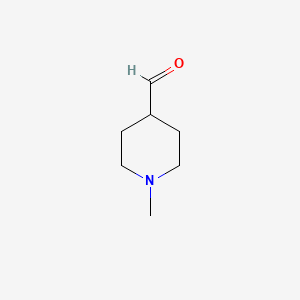
Dimethyl-1-methyl-1H-pyrazol-3,5-dicarboxylat
Übersicht
Beschreibung
Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C8H10N2O4 . It is a solid substance that is sealed in dry conditions and stored at room temperature . The compound’s IUPAC name is dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . Its molecular weight is approximately 198.18 g/mol .
Molecular Structure Analysis
The chemical structure of dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate consists of a pyrazole ring with two carboxylate groups and two methyl groups attached. The exact arrangement of atoms can be visualized using the provided InChI code: 1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 .
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrazolderivaten
Pyrazolderivate, einschließlich Dimethyl-1-methylpyrazol-3,5-dicarboxylat, werden bei der Synthese einer großen Bandbreite an Verbindungen verwendet. Sie dienen als Kernelement in verschiedenen Bereichen der chemischen Industrie, einschließlich Medizin und Landwirtschaft . Pyrazole wurden bei der Synthese von 1-Aryl-3,4,5-substituierten Pyrazolen eingesetzt, was die Kondensation von 1,3-Diketonen mit Arylhydrazinen beinhaltet .
Medizinische Chemie
Pyrazole haben einen privilegierten Status als vielseitige Grundgerüste in der medizinischen Chemie. Sie besitzen diverse biologische Aktivitäten, die Rollen wie Antituberkulose-, antimikrobielle, antifungale, entzündungshemmende, Antikrebs- und Antidiabetika umfassen .
Koordinationschemie
Dimethyl-1-methylpyrazol-3,5-dicarboxylat ist ein Vorläufer für eine Vielzahl von Liganden, die in der Koordinationschemie weit verbreitet sind, darunter Trispyrazolylborat, ein Trispyrazolylmethan und ein Pyrazolyldiphosphin .
Herstellung von Pyrazolato-ligierten Komplexen
Diese Verbindung ist ein häufiges Reagenz für die Herstellung von Pyrazolato-ligierten Komplexen .
Synthese von N-1-substituierten Derivaten
Dimethyl-1-methylpyrazol-3,5-dicarboxylat wird auch zur Herstellung von N-1-substituierten Derivaten verwendet, die eine antibakterielle Aktivität aufweisen .
Tautomerie-Studien
Pyrazole, einschließlich Dimethyl-1-methylpyrazol-3,5-dicarboxylat, zeigen Tautomerie. Dieses Phänomen kann ihre Reaktivität beeinflussen, mit möglichen Auswirkungen auf die Synthesestrategien, an denen Pyrazole beteiligt sind, sowie auf die biologischen Aktivitäten von Zielmolekülen, die eine Pyrazol-Einheit tragen .
Synthese von kondensierten heterocyclischen Systemen
3(5)-Aminopyrazole werden weitgehend als Vorläufer bei der Synthese von kondensierten heterocyclischen Systemen, nämlich Pyrazolo[1,5-a]pyrimidinen, untersucht .
Synthese von Azapentalenen
Die Azidogruppe, die in ortho-Stellung zum Pyrazol von Dimethyl-1-methylpyrazol-3,5-dicarboxylat substituiert ist, wurde bei der Synthese von Azapentalenen verwendet .
Safety and Hazards
- Hazard Statements : Possible hazards include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
- Precautionary Statements : Safety precautions include avoiding inhalation, wearing protective gear, and handling with care .
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Pyrazole derivatives can exhibit a wide range of biological activities depending on their specific substitutions and the nature of their targets .
Biochemical Pathways
It’s worth noting that pyrazole derivatives can influence a variety of biochemical pathways depending on their specific substitutions and targets .
Result of Action
The specific effects would likely depend on the nature of the compound’s targets and the biochemical pathways it influences .
Eigenschaften
IUPAC Name |
dimethyl 1-methylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-10-6(8(12)14-3)4-5(9-10)7(11)13-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTJNBANTMXQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502689 | |
| Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33146-99-5 | |
| Record name | Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)







![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)


![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1315058.png)
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)
